molecular formula C4H7NO B2640303 3-Amino-2-methylacrylaldehyde CAS No. 30989-81-2

3-Amino-2-methylacrylaldehyde

Cat. No.: B2640303
CAS No.: 30989-81-2
M. Wt: 85.106
InChI Key: OEZAAXHZEMTBOV-RQOWECAXSA-N
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Description

3-Amino-2-methylacrylaldehyde is an organic compound with the molecular formula C4H7NO. It is a derivative of acrolein, featuring an amino group and a methyl group attached to the acrylaldehyde structure. This compound is known for its reactivity due to the presence of both an aldehyde and an amino group, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2-methylacrylaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-amino-2-methylpropenal with an oxidizing agent to introduce the aldehyde functionality. Another method includes the condensation of 3-amino-2-methylpropanoic acid with a dehydrating agent to form the desired acrylaldehyde structure .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic oxidation of 3-amino-2-methylpropene. This process typically uses a metal catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methylacrylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2-methylacrylaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-methylacrylaldehyde involves its reactivity as both an aldehyde and an amine. The aldehyde group can undergo nucleophilic addition reactions, while the amino group can participate in nucleophilic substitution and condensation reactions. These properties make it a versatile compound in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methylacrylaldehyde is unique due to the presence of both an aldehyde and an amino group, which imparts distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable intermediate in organic chemistry .

Properties

IUPAC Name

(E)-3-amino-2-methylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-4(2-5)3-6/h2-3H,5H2,1H3/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZAAXHZEMTBOV-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CN)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\N)/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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